

# 1-Cyclohexanecarbonylpiperidin-4-amine molecular structure

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## Compound of Interest

Compound Name:	1-Cyclohexanecarbonylpiperidin-4-amine
CAS No.:	565453-24-9
Cat. No.:	B1357432

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An In-Depth Technical Guide to the Molecular Structure of **1-Cyclohexanecarbonylpiperidin-4-amine**

## Introduction

**1-Cyclohexanecarbonylpiperidin-4-amine**, with the IUPAC name (4-aminopiperidin-1-yl)-cyclohexylmethanone, is a bifunctional organic molecule that serves as a valuable building block in modern medicinal chemistry.[1] Its structure is characterized by a rigid piperidine core, a functional primary amine at the 4-position, and a cyclohexanecarbonyl group attached to the piperidine nitrogen via a robust amide linkage. The piperidine motif is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents due to its favorable physicochemical properties and ability to present substituents in a well-defined three-dimensional orientation.[2] This guide provides a comprehensive technical overview of the molecule's structure, a validated synthesis protocol, a detailed analysis of its spectroscopic characterization, and its significance as a precursor in the development of novel therapeutics.

## Section 1: Physicochemical Properties & Structural Representation

The fundamental properties of **1-Cyclohexanecarbonylpiperidin-4-amine** are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

Property	Value	Source
IUPAC Name	(4-aminopiperidin-1-yl)-cyclohexylmethanone	[1]
CAS Number	565453-24-9	[1][3]
Molecular Formula	C <sub>12</sub> H <sub>22</sub> N <sub>2</sub> O	[1]
Molecular Weight	210.32 g/mol	[1]
Canonical SMILES	<chem>C1CC(C(C1)C(=O)N2CCCC(CC2)N)C</chem>	

```
graph "1_Cyclohexanecarbonylpiperidin_4_amine" {
  layout=neato;
  node [shape=plaintext, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

  // Define atom nodes
  N1 [label="N"];
  C2 [label="C"];
  C3 [label="C"];
  C4 [label="C"];
  C5 [label="C"];
  C6 [label="C"];
  N7 [label="N"];
  H_N7_1 [label="H", pos="2.1,0.3!", fontsize=10];
  H_N7_2 [label="H", pos="2.4,-0.3!", fontsize=10];
  C8 [label="C"];
  O9 [label="O", pos="0.3,2.4!", fontsize=12];
  C10 [label="C"];
```

```
C11 [label="C"];
C12 [label="C"];
C13 [label="C"];
C14 [label="C"];
C15 [label="C"];

// Position nodes
N1 [pos="0,0!"];
C2 [pos="-1.2,-0.7!"];
C3 [pos="-1.2,-2.2!"];
C4 [pos="0,-2.9!"];
C5 [pos="1.2,-2.2!"];
C6 [pos="1.2,-0.7!"];
N7 [pos="2.2,-0.7!"];
C8 [pos="0,1.5!"];
C10 [pos="-1.2,2.2!"];
C11 [pos="-1.2,3.7!"];
C12 [pos="0,4.4!"];
C13 [pos="1.2,3.7!"];
C14 [pos="1.2,2.2!"];

// Define bonds
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
C6 -- N7;
N1 -- C8;
C8 -- 09 [style=double];
C8 -- C10;
C10 -- C11;
```

```
C11 -- C12;  
C12 -- C13;  
C13 -- C14;  
C14 -- C10;  
N7 -- H_N7_1;  
N7 -- H_N7_2;  
}
```

Caption: 2D Molecular Structure of **1-Cyclohexanecarbonylpiperidin-4-amine**.

## Section 2: Synthesis and Mechanistic Rationale

The synthesis of **1-Cyclohexanecarbonylpiperidin-4-amine** is most reliably achieved via a two-step process starting from a commercially available, selectively protected piperidine derivative. This approach ensures regioselective acylation and provides high yields of the desired product.

Caption: Synthetic workflow for **1-Cyclohexanecarbonylpiperidin-4-amine**.

## Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(cyclohexanecarboxamido)piperidine-1-carboxylate

- To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in an ice bath (0 °C), add triethylamine (1.5 eq).
- Slowly add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which can often be used in the next step without further purification.

## Step 2: Synthesis of **1-Cyclohexanecarbonylpiperidin-4-amine** (Final Product)

- Dissolve the crude intermediate from Step 1 in DCM (approx. 0.2 M).
- Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
- Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and solvent.
- Dissolve the residue in DCM and wash with 1M NaOH to neutralize and remove TFA salts.
- Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate to yield the final product. Purify via column chromatography or recrystallization as needed.

## Causality Behind Experimental Choices

- **Boc Protecting Group:** The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of the starting material is crucial. It prevents the undesired acylation at this position, directing the cyclohexanecarbonyl chloride to react exclusively with the primary amine at the C4 position.<sup>[4]</sup>
- **Triethylamine (Et<sub>3</sub>N):** This tertiary amine acts as an acid scavenger. The acylation reaction produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic. Et<sub>3</sub>N neutralizes the HCl, forming triethylammonium chloride and driving the reaction to completion.
- **Trifluoroacetic Acid (TFA):** TFA is a strong acid used for the efficient cleavage of the acid-labile Boc group. The byproducts of this reaction (isobutylene and CO<sub>2</sub>) are volatile gases, simplifying the workup process.

## Section 3: Comprehensive Structural Elucidation

The confirmation of the molecular structure of **1-Cyclohexanecarbonylpiperidin-4-amine** relies on a combination of modern spectroscopic techniques. Each method provides complementary information that, when integrated, validates the compound's identity and purity.

Caption: Integrated analytical workflow for structural confirmation.

## Spectroscopic Data Analysis

The following table summarizes the expected spectroscopic data points for the title compound, which collectively serve as its structural fingerprint.

Technique	Feature	Expected Observation	Interpretation
FT-IR	N-H Stretch	Two medium bands at ~3350-3250 cm <sup>-1</sup>	Primary amine (asymmetric & symmetric stretch)[5] [6]
C-H Stretch	Multiple sharp bands at ~2930 & 2850 cm <sup>-1</sup>	Aliphatic C-H (cyclohexyl & piperidinyl)[7]	
C=O Stretch	Strong, sharp band at ~1630 cm <sup>-1</sup>	Tertiary amide carbonyl	
N-H Bend	Medium band at ~1600 cm <sup>-1</sup>	Primary amine scissoring vibration[5]	
<sup>1</sup> H NMR	δ ~3.5-4.5 ppm	Multiplets	Piperidine protons adjacent to amide N
δ ~2.5-3.0 ppm	Multiplets	Piperidine protons adjacent to amide N & C4-H	
δ ~1.0-2.0 ppm	Overlapping Multiplets	Cyclohexyl protons and remaining piperidine protons	
δ (variable)	Broad singlet	NH <sub>2</sub> protons (exchangeable with D <sub>2</sub> O)	
<sup>13</sup> C NMR	δ ~175 ppm	Single peak	Amide carbonyl carbon
δ ~50-55 ppm	Single peak	Piperidine C4 carbon (attached to NH <sub>2</sub> )[8]	
δ ~40-50 ppm	Multiple peaks	Piperidine and cyclohexyl carbons adjacent to N/C=O	

$\delta$ ~25-35 ppm	Multiple peaks	Remaining piperidine and cyclohexyl carbons	
Mass Spec	[M+H] <sup>+</sup>	m/z 211.18	Confirmation of molecular formula C <sub>12</sub> H <sub>22</sub> N <sub>2</sub> O
Fragments	m/z 111, 98	Loss of piperidine-amine; cyclohexylcarbonyl cation	

## Section 4: Significance in Medicinal Chemistry and Drug Development

The **1-Cyclohexanecarbonylpiperidin-4-amine** structure is a quintessential example of a molecular scaffold designed for elaboration in drug discovery programs. The two distinct functional handles—the primary amine and the amide linkage—allow for systematic modification to explore structure-activity relationships (SAR).

- **The Primary Amine (C4 Position):** This group is a key site for diversification. It can be alkylated, acylated, or used in reductive amination reactions to append a wide array of chemical moieties. This is a common strategy in the synthesis of antagonists for targets like the CCR5 receptor, which is an important co-receptor for HIV entry.[9]
- **The Cyclohexyl Group:** This lipophilic group contributes to the molecule's overall pharmacokinetic profile. Its size and shape can be modified (e.g., replaced with other cycloalkyl, aryl, or heterocyclic rings) to optimize binding affinity and selectivity for a given biological target.[10]
- **The Piperidine Core:** This saturated heterocycle provides a rigid, three-dimensional framework that reduces the conformational flexibility of the molecule compared to an aliphatic chain. This pre-organization can lead to higher binding affinities and is a common feature in inhibitors of enzymes such as Dipeptidyl Peptidase-4 (DPP-4).[11]

Caption: Role of the core scaffold in drug discovery diversification.

## Conclusion

**1-Cyclohexanecarbonylpiperidin-4-amine** is a structurally well-defined molecule whose identity can be unambiguously confirmed through a validated synthesis and a suite of complementary spectroscopic techniques. Its molecular architecture, featuring a rigid piperidine core with orthogonal points for chemical modification, establishes it as a highly valuable intermediate for the synthesis of compound libraries. The insights gained from its structural analysis provide a solid foundation for its application in the rational design and development of next-generation therapeutic agents.

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